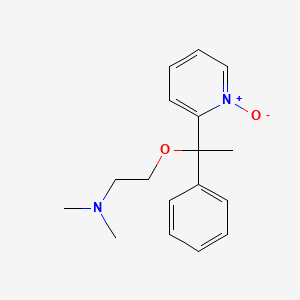

Doxylamine N-Oxide

Description

Structure

3D Structure

Properties

CAS No. |

97143-65-2 |

|---|---|

Molecular Formula |

C17H22N2O2 |

Molecular Weight |

286.37 g/mol |

IUPAC Name |

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide |

InChI |

InChI=1S/C17H22N2O2/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20/h4-12H,13-14H2,1-3H3 |

InChI Key |

SSGKPGKMFJONCR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-] |

Synonyms |

N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine N-Oxide; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Formation Mechanisms

Laboratory Synthesis Routes

The conversion of a tertiary amine to an amine N-oxide is a fundamental transformation in organic chemistry. sioc-journal.cn For doxylamine (B195884), this involves the oxidation of the tertiary nitrogen atom. The most prevalent and effective methods for this transformation are oxidative, utilizing specific reagents to introduce an oxygen atom to the nitrogen center. acs.org

The formation of Doxylamine N-Oxide from doxylamine is achieved through the oxidation of the tertiary amine functional group. The chemoselectivity of these reactions is generally governed by the basicity of the amine; more basic amines are more readily oxidized by electrophilic oxidants. acs.org In the case of doxylamine, the aliphatic tertiary amine of the dimethylaminoethyl group is more basic and nucleophilic than the nitrogen atom in the pyridine (B92270) ring, leading to preferential oxidation at this site. acs.orglibretexts.org

A widely employed and effective method for the N-oxidation of tertiary amines is the use of peroxyacids (peracids). organicchemistrydata.org Reagents such as meta-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide are commonly utilized for this purpose. This method is often favored for its efficiency and selectivity under controlled conditions.

The chemical formation mechanism involves the nucleophilic tertiary amine attacking the electrophilic oxygen of the peracid. This process results in the formation of a new nitrogen-oxygen bond and the release of a carboxylic acid as a byproduct. masterorganicchemistry.com The reaction is a concerted process where the oxygen atom is transferred directly to the nitrogen. wikipedia.org

A general laboratory procedure involves dissolving doxylamine in a suitable solvent, such as dichloromethane (B109758) or ethanol, and then gradually adding the peracid (e.g., m-CPBA) at a reduced temperature (e.g., 0–5°C) to control the exothermic reaction. The mixture is then typically stirred at room temperature for several hours to ensure completion. masterorganicchemistry.com

An alternative, more sustainable approach involves the use of metal catalysts in conjunction with an aerobic oxidant, typically molecular oxygen from the air. nih.gov Transition-metal catalysts, particularly those based on copper or ruthenium, have been shown to be effective for the aerobic oxidation of amines. nih.govthieme-connect.de This method avoids the need for stoichiometric amounts of expensive and potentially hazardous peracid reagents.

The mechanism for metal-catalyzed aerobic oxidation can be complex and varied depending on the specific metal and ligand system used. Generally, the process involves the metal center coordinating to the amine. The activated metal complex then facilitates the reaction with molecular oxygen, leading to the formation of the N-oxide and regeneration of the catalyst. royalsocietypublishing.orgnih.gov For instance, a copper catalyst can be oxidized by air and then transfer an oxygen atom to the amine substrate. osti.gov

A representative procedure might involve suspending doxylamine with a palladium or copper-based catalyst in a high-boiling point solvent like dimethylacetamide (DMA) and heating the mixture under an oxygen atmosphere. nih.gov

Reaction Conditions and Parameters

The success of this compound synthesis is highly dependent on the careful control of reaction conditions. Key parameters include the choice of oxidant, solvent, reaction temperature, and stoichiometry. These factors influence not only the reaction rate and yield but also the profile of byproducts.

For peracid-mediated oxidations, the choice of solvent is critical; polar aprotic solvents like dichloromethane are common. Temperature control is essential to prevent over-oxidation or degradation. In metal-catalyzed systems, catalyst loading, solvent choice, and oxygen pressure are crucial variables that must be optimized.

| Parameter | Peracid-Mediated Oxidation (m-CPBA) | Metal-Catalyzed Aerobic Oxidation (Palladium) |

|---|---|---|

| Oxidant | m-Chloroperbenzoic acid (m-CPBA) | Molecular Oxygen (O₂) |

| Catalyst | None | Palladium Acetate (B1210297) (or other Cu/Ru catalysts) |

| Solvent | Dichloromethane, Ethanol | Dimethylacetamide (DMA) |

| Temperature | 0°C to Room Temperature | Elevated (e.g., 120°C) |

| Stoichiometry (Oxidant/Catalyst) | 1.1 - 1.5 equivalents | Catalytic amount (e.g., 5 mol%) |

| Typical Reaction Time | 12 - 24 hours | 4 - 6 hours |

Challenges in Synthetic Control and Purification

The synthesis of this compound is not without its challenges. Issues such as regioselectivity, control of side reactions, and purification of the final product require careful consideration.

The purification process is particularly challenging due to the physical properties of amine N-oxides. They are highly polar and often hygroscopic, making them difficult to separate from unreacted starting materials and polar byproducts. liverpool.ac.ukresearchgate.net Standard purification techniques such as column chromatography on silica (B1680970) gel or crystallization are typically required to isolate the pure compound. The high polarity means that very polar solvent systems are needed for elution in chromatography. researchgate.net

Doxylamine possesses two nitrogen atoms that could potentially undergo oxidation: the sp³-hybridized tertiary amine in the side chain and the sp²-hybridized nitrogen in the pyridine ring. However, laboratory synthesis and metabolic studies consistently show that oxidation occurs preferentially at the tertiary aliphatic amine. e-lactancia.org

This regioselectivity is attributed to the higher basicity and greater nucleophilic character of the aliphatic tertiary amine compared to the pyridine nitrogen. acs.orglibretexts.org The lone pair of electrons on the aliphatic nitrogen is more available for nucleophilic attack on the oxidant than the electrons on the pyridine nitrogen, which are part of the aromatic system. Therefore, ensuring reaction conditions that favor this kinetic product is a key aspect of synthetic control.

Byproduct Formation

The chemical synthesis of this compound is not without challenges, as competing reactions can lead to the formation of various byproducts. The nature and quantity of these byproducts depend significantly on the chosen synthetic route, oxidant, and reaction conditions.

Key challenges in controlling byproduct formation include achieving regioselectivity, where oxidation occurs specifically at the desired tertiary amine nitrogen, and preventing over-oxidation. Harsh reaction conditions can also lead to the degradation of the parent molecule or the N-oxide product.

Common byproducts in the synthesis of this compound can include:

Over-oxidation Products: Oxidation can sometimes occur at multiple sites, particularly if a strong oxidizing agent is used or if the reaction is not carefully controlled. This can lead to the formation of Doxylamine Dioxide , where both the aliphatic and pyridine nitrogens are oxidized. simsonpharma.com

Degradation Products: Under harsh conditions, the parent doxylamine molecule can degrade.

Catalyst-Related Impurities: In metal-catalyzed oxidation methods, such as those using palladium, colloidal palladium byproducts may form, necessitating specific purification steps.

N-Demethylated Byproducts: The synthesis process might inadvertently lead to the formation of demethylated versions of doxylamine, such as N-desmethyldoxylamine and N,N-didesmethyldoxylamine , which are also known metabolites. wikipedia.orgiarc.fr

Table 1: Potential Byproducts in this compound Synthesis

| Byproduct Name | Molecular Formula | Formation Pathway |

| Doxylamine Dioxide | C₁₇H₂₂N₂O₃ | Over-oxidation of doxylamine |

| N-desmethyldoxylamine | C₁₆H₂₀N₂O | Incomplete starting material purity or side reaction |

| N,N-didesmethyldoxylamine | C₁₅H₁₈N₂O | Incomplete starting material purity or side reaction |

| Colloidal Palladium | Pd | Remnant from metal-catalyzed oxidation reactions |

Isolation and Separation Techniques

The successful isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity (>98%). The choice of technique depends on the scale of the synthesis and the impurities present.

Commonly employed methods include:

Recrystallization: This is a common technique for purifying the final product. A suitable solvent, such as n-butyl alcohol, is used to dissolve the crude product, and upon cooling, the purified this compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This is a highly effective method for separating the N-oxide from unreacted starting material and byproducts. Silica gel is a common stationary phase, and a solvent system such as petrol ether/ethyl acetate (in ratios from 6:1 to 10:1) or a methanol (B129727):chloroform gradient is used as the mobile phase.

Filtration: In cases where solid byproducts or catalyst residues are present, such as colloidal palladium from metal-catalyzed reactions, filtration through a substance like Celite is a necessary step before further purification.

High-Performance Liquid Chromatography (HPLC): While often used for analytical quantification, preparative HPLC can be used for high-purity isolation. Reverse-phase C18 columns with a mobile phase like acetonitrile (B52724)/water (often with 0.1% trifluoroacetic acid) are effective for this purpose.

Flow Chemistry Techniques: Modern approaches using flow chemistry allow for in-line quenching and extraction. After the reaction, the stream can be mixed with an aqueous quenching solution (e.g., aqueous sodium bicarbonate) in a micromixer, followed by phase separation using a membrane-based liquid-liquid separator.

Table 2: Isolation and Separation Techniques for this compound

| Technique | Description | Typical Application |

| Recrystallization | Purification based on differential solubility in a specific solvent (e.g., n-butyl alcohol). | Final purification of the solid product. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Removal of unreacted starting material and byproducts. |

| Filtration | Physical separation of solid particles (e.g., catalyst residues) from a liquid. | Removal of palladium byproducts. |

| HPLC | High-resolution separation based on partitioning between a stationary and mobile phase. | Analytical quantification and high-purity isolation. |

| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases. | Used in flow chemistry for in-line quenching and separation. |

Enzymatic and Biocatalytic Formation Pathways

In biological systems, this compound is a significant metabolite of doxylamine, formed primarily in the liver through oxidative metabolic pathways.

Cytochrome P450-Mediated N-Oxidation

The primary route for the biotransformation of doxylamine to this compound is through N-oxidation mediated by the Cytochrome P450 (CYP) enzyme system in the liver. Doxylamine is metabolized mainly by the isoforms CYP2D6, CYP1A2, and CYP2C9. wikipedia.org This enzymatic reaction introduces an oxygen atom to the tertiary amine nitrogen of the doxylamine molecule. nih.govinchem.org In animal models, particularly in rats and mice, doxylamine has been shown to be a potent inducer of phenobarbital-type cytochrome P450 enzymes, which can influence the rate of its own metabolism. iarc.frnih.gov However, evidence of similar enzyme induction in humans has not been found. iarc.frnih.gov Studies in rhesus monkeys have identified this compound as a urinary metabolite, although it may be a minor pathway in this species compared to N-demethylation. researchgate.net

Flavin-Containing Monooxygenase (FMO) Contributions to N-Oxidation

Flavin-containing monooxygenases (FMOs) are another class of enzymes responsible for the oxidative metabolism of xenobiotics, particularly the oxygenation of soft nucleophiles like nitrogen and sulfur atoms. numberanalytics.comwikipedia.orgoptibrium.com FMO3 is the most abundant and important isoform in the adult human liver. uni-saarland.deresearchgate.net While FMOs are known to catalyze N-oxidation reactions for many drugs, their specific contribution to doxylamine metabolism appears to be minimal compared to the CYP system. optibrium.comuni-saarland.de One study that used heat inactivation to differentiate FMO activity from CYP activity in pooled human liver microsomes reported that N-oxygenation of doxylamine was not observed under the FMO-favoring conditions, suggesting that CYPs are the predominant enzymes in this specific metabolic pathway. uni-saarland.de

Specific Enzyme Involvement in Biotransformation

Beyond the major hepatic enzyme systems, other specific enzymes can also catalyze the formation of this compound, particularly in other biological systems like microalgae.

Recent research has identified novel biocatalytic pathways for doxylamine transformation. A study investigating the biodegradation of doxylamine by microalgae revealed that a hydrolase, specifically CYP97C1 , can catalyze the transformation of doxylamine into this compound. researchgate.netresearchgate.net This finding is significant as it demonstrates that enzymes outside of the canonical drug-metabolizing families can perform this N-oxidation. In this microalgal system, the transformation was also associated with the activity of a primary amine oxidase (TynA), highlighting a synergistic enzymatic process for the formation of this compound. researchgate.netresearchgate.net

Table 3: Enzymes Involved in this compound Formation

| Enzyme/System | Enzyme Class | Organism/System | Role in Formation |

| Cytochrome P450 (CYP1A2, CYP2C9, CYP2D6) | Monooxygenase | Human, Rat, Monkey | Major pathway for hepatic N-oxidation. wikipedia.orgiarc.fr |

| Flavin-Containing Monooxygenase (FMO) | Monooxygenase | Human | Contribution appears to be negligible compared to CYPs. uni-saarland.de |

| Hydrolase (CYP97C1) | Hydrolase | Microalgae | Catalyzes the transformation of doxylamine to its N-oxide. researchgate.netresearchgate.net |

| Primary Amine Oxidase (TynA) | Amine Oxidase | Microalgae | Works in conjunction with hydrolase in N-oxide formation. researchgate.netresearchgate.net |

Primary Amine Oxidase (TynA) Catalysis

Recent research has highlighted the role of primary amine oxidase (TynA) in the transformation of doxylamine. researchgate.net In a study investigating the biodegradation of doxylamine by the green microalga Scenedesmus obliquus, transcriptomic analysis revealed that TynA, along with a hydrolase (CYP97C1), catalyzes the conversion of doxylamine into this compound. researchgate.netresearchgate.net This enzymatic process is a key step in the biodegradation pathway of doxylamine within this microbial system. researchgate.net Primary amine oxidases are a class of enzymes that catalyze the oxidative deamination of primary amines. wikipedia.org

Investigation in In Vitro Models

In vitro models are crucial for understanding the metabolic pathways of xenobiotics, including the formation of metabolites like this compound.

Isolated Hepatocyte Studies

Studies using isolated rat hepatocytes have been instrumental in elucidating the metabolism of doxylamine. When [14C]-doxylamine succinate (B1194679) was incubated with isolated rat hepatocytes, several metabolites were generated that mirrored those found in vivo. fda.govoup.comresearchgate.netresearchgate.netnih.gov Among the nonconjugated metabolites identified was this compound. oup.comresearchgate.netresearchgate.netnih.gov This demonstrates that the liver is a primary site for the N-oxidation of doxylamine. nih.gov The formation of this compound in these studies underscores the role of hepatic enzymes, such as cytochrome P-450, in this metabolic conversion.

The following table summarizes the key metabolites of doxylamine identified in isolated rat hepatocyte studies.

| Metabolite | Type | Reference |

| This compound | Nonconjugated | fda.govoup.comresearchgate.netresearchgate.netnih.gov |

| Desmethyldoxylamine | Nonconjugated | fda.govoup.comresearchgate.netresearchgate.netnih.gov |

| Didesmethyldoxylamine | Nonconjugated | fda.govoup.comresearchgate.netresearchgate.netnih.gov |

| Ring-hydroxylated products | Nonconjugated | fda.govoup.comresearchgate.netresearchgate.netnih.gov |

| Doxylamine O-glucuronide | Conjugated | researchgate.net |

| N-desmethyl-doxylamine O-glucuronide | Conjugated | researchgate.net |

| N,N-didesmethyldoxylamine O-glucuronide | Conjugated | researchgate.net |

Microbial Transformation Systems

Microbial systems offer another avenue for studying the metabolism of pharmaceutical compounds. Research has shown that certain microorganisms can transform doxylamine. Specifically, the green microalga Scenedesmus obliquus has been shown to facilitate the transformation of doxylamine to this compound. researchgate.netresearchgate.net This transformation is catalyzed by the enzyme primary amine oxidase (TynA). researchgate.netresearchgate.net In contrast, incubation of [14C]-doxylamine succinate with human and rat intestinal microflora indicated that anaerobic bacteria were unable to degrade the compound, suggesting that not all microbial systems are capable of this transformation. oup.comresearchgate.netresearchgate.netnih.gov

The table below outlines the findings from different microbial transformation systems.

| Microbial System | Finding | Key Enzyme(s) | Reference |

| Scenedesmus obliquus | Transformation of doxylamine to this compound | Primary Amine Oxidase (TynA), Hydrolase (CYP97C1) | researchgate.netresearchgate.net |

| Human and Rat Intestinal Microflora (anaerobic) | Incapable of degrading doxylamine | Not applicable | oup.comresearchgate.netresearchgate.netnih.gov |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation and Detection

Chromatography is the cornerstone for the separation and analysis of Doxylamine (B195884) N-Oxide from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been employed, each offering distinct advantages for the analysis of this compound and its related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized technique for the analysis of Doxylamine N-Oxide due to its versatility and applicability to non-volatile and thermally sensitive compounds. Reverse-phase HPLC (RP-HPLC) is particularly common for separating doxylamine and its metabolites. d-nb.info

The choice of stationary phase is critical for achieving effective separation in reverse-phase HPLC. For the analysis of doxylamine and its related compounds, including this compound, octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) columns are frequently selected.

C18 Columns: These columns are a popular choice, offering excellent retention and resolution for moderately polar to non-polar compounds like doxylamine and its metabolites. japsonline.com C18 columns with dimensions such as 250 mm length x 4.6 mm internal diameter and 5 µm particle size have been successfully used. japsonline.comresearchgate.net The long column length aids in achieving better separation between the parent drug and its various impurities and metabolites. japsonline.com

C8 Columns: In some applications, a C8 stationary phase is preferred. africanjournalofbiomedicalresearch.com For instance, a method for separating doxylamine succinate (B1194679) and its related substances, including Doxylamine Pyridinyl N-Oxide, utilized a Chromosil® C8 column (250 x 4.6 mm, 5 µm). africanjournalofbiomedicalresearch.comresearchgate.net The selection between C18 and C8 often depends on the specific requirements for retention time and resolution of the analytes in the mixture.

Optimizing the mobile phase composition is essential for controlling the retention and elution of this compound and achieving symmetrical peak shapes. The mobile phase in RP-HPLC typically consists of an aqueous component (often a buffer) and an organic modifier.

Organic Modifiers: Methanol (B129727) and acetonitrile (B52724) are the most common organic solvents used. d-nb.infojapsonline.comafricanjournalofbiomedicalresearch.com The ratio of the organic modifier to the aqueous buffer is adjusted to obtain the desired retention times. For example, a mobile phase consisting of a phosphate (B84403) buffer (pH 3.5) and methanol in a 45:55 (v/v) ratio has been used for separating doxylamine from its degradation products. d-nb.inforesearchgate.net Another method used a mixture of acetate (B1210297) buffer and acetonitrile in a 35:65 (v/v) ratio. japsonline.com

Aqueous Phase/Buffers: Buffers are used to control the pH of the mobile phase, which is crucial as it can affect the ionization state and, consequently, the retention of analytes. Phosphate and acetate buffers are commonly employed. d-nb.infojapsonline.com In one method, the aqueous phase was a buffer made with 1-heptanesulphonic acid sodium salt and sodium hydroxide, adjusted to pH 6.8, which acts as an ion-pairing agent to improve the retention and peak shape of the basic analytes. africanjournalofbiomedicalresearch.com

Gradient Elution: For complex mixtures containing compounds with a wide range of polarities, such as doxylamine and its multiple metabolites and impurities, a gradient elution strategy is often necessary. africanjournalofbiomedicalresearch.comresearchgate.net This involves changing the composition of the mobile phase during the chromatographic run. For instance, a gradient program with a buffer and methanol was used to separate Doxylamine Pyridinyl N-Oxide and other related substances within 30 minutes. africanjournalofbiomedicalresearch.comresearchgate.net This approach ensures that both more polar and less polar compounds are eluted with good resolution and in a reasonable timeframe.

Table 1: Examples of HPLC Mobile Phase Compositions for Doxylamine Analysis

| Aqueous Component | Organic Modifier | Ratio (Aqueous:Organic) | Elution Mode | Reference |

| Phosphate Buffer (pH 3.5) | Methanol | 45:55 (v/v) | Isocratic | d-nb.inforesearchgate.net |

| 0.01 M Ammonium Acetate Buffer | Acetonitrile | 35:65 (v/v) | Isocratic | japsonline.com |

| 1-Heptanesulphonic Acid Sodium Salt Buffer (pH 6.8) | Methanol | Not Applicable | Gradient | africanjournalofbiomedicalresearch.com |

UV-Visible spectrophotometric detection is commonly paired with HPLC for the quantification of doxylamine and its derivatives. The selection of an appropriate detection wavelength is key to ensuring specificity and sensitivity. Doxylamine succinate has a maximum absorbance at approximately 262 nm. d-nb.infoafricanjournalofbiomedicalresearch.com In methods analyzing doxylamine in combination with other substances, multiple wavelengths may be used. For instance, in a stability-indicating method, a detector was set to 262 nm for doxylamine impurities and 292 nm for impurities of another component. africanjournalofbiomedicalresearch.comresearchgate.net In another study, the detection of doxylamine was carried out at 254 nm. japsonline.com The choice of wavelength is optimized to maximize the response for the compound of interest while minimizing interference from other components in the sample matrix.

For accurate quantification, the use of a certified reference standard is indispensable. axios-research.comaquigenbio.com this compound reference standards are commercially available and are used to create calibration curves, which plot the detector response against known concentrations of the standard. aquigenbio.comclearsynth.com By comparing the peak area of the this compound in an unknown sample to the calibration curve, its concentration can be accurately determined. This process is a fundamental part of method validation, which also includes establishing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the analytical results. d-nb.info

Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD)

Gas chromatography is another powerful technique for the analysis of doxylamine and its metabolites. GC is particularly effective when coupled with a Nitrogen-Phosphorus Detector (NPD), which is highly sensitive and selective for nitrogen-containing compounds. researchgate.netwa.govnih.gov

This detector allows for the trace-level analysis of drugs like doxylamine in biological matrices such as plasma and urine. researchgate.netnih.govoup.com A GC-NPD method was developed to quantify doxylamine in primate plasma at levels as low as 100 parts per billion (ppb). researchgate.net The methodology often involves a liquid-liquid extraction to isolate the analyte from the matrix, followed by concentration before injection into the GC system. nih.gov While highly sensitive, a consideration for GC analysis of N-oxides is their potential for thermal degradation in the hot injector port or column. However, methods have been successfully developed for doxylamine and its N-dealkylated metabolites. researchgate.netyakhak.org For example, a high-resolution GC method using a DB-1701 fused silica (B1680970) column and NPD was described for the separation of rhesus monkey urinary metabolites of doxylamine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the structure of this compound. The formation of the N-oxide leads to characteristic changes in the chemical shifts of nearby protons. Specifically, the protons of the N-methyl groups are deshielded and their signal appears at a lower field (δ 3.2–3.5 ppm) compared to the parent doxylamine (δ 2.2–2.4 ppm). This downfield shift is a direct consequence of the electron-withdrawing effect of the oxygen atom attached to the nitrogen. Detailed ¹H NMR data for the parent compound, doxylamine, is available in public databases and can be used for comparative analysis. hmdb.cadrugbank.com

The most definitive NMR evidence for the formation of this compound is the significant downfield shift of the signals corresponding to the N-alkyl groups. As mentioned, the ¹H NMR signals for the N-methyl protons shift from approximately δ 2.2–2.4 ppm in doxylamine to δ 3.2–3.5 ppm in this compound. This change in chemical shift provides clear and unambiguous confirmation of the N-oxidation of the tertiary amine.

Table 2: Comparative ¹H NMR Chemical Shifts (ppm)

| Protons | Doxylamine | This compound | Reference |

| N-methyl | ~2.2–2.4 | ~3.2–3.5 |

This table highlights the characteristic downfield shift of the N-methyl protons upon N-oxidation.

Integrated Analytical Workflows for Complex Mixture Analysis

The analysis of this compound in biological samples, such as urine or plasma, requires integrated analytical workflows to handle the complexity of the matrix. scite.ai These workflows typically involve a combination of sophisticated separation techniques and highly sensitive detection methods.

High-performance liquid chromatography (HPLC) is the separation method of choice, often utilizing reversed-phase columns. This is frequently coupled with tandem mass spectrometry (LC-MS/MS) for its high selectivity and sensitivity, which is crucial for detecting and quantifying low levels of the metabolite in complex biological fluids. nih.gov The development of such methods includes rigorous validation to ensure accuracy and reliability. nih.gov

For comprehensive metabolite profiling and the identification of unknown metabolites in complex mixtures, untargeted analytical workflows using high-resolution mass spectrometry (HRMS) are increasingly being employed. nih.govuniroma1.it These approaches, often combined with advanced data processing techniques like molecular networking, can help to identify a wide range of metabolites, including different isomers of N-oxides. nih.gov The integration of various analytical techniques, such as HPLC, MS, and NMR, provides a powerful and comprehensive strategy for the characterization and quantification of this compound in challenging analytical scenarios. researchgate.net

Mechanistic Investigations of Doxylamine N Oxide Metabolism in Non Clinical Systems

Pathways of Formation from Doxylamine (B195884)

The formation of Doxylamine N-Oxide from its parent compound, doxylamine, is a recognized metabolic pathway in several non-clinical species. This biotransformation is part of a broader metabolic cascade that doxylamine undergoes following administration.

Role of N-Oxidation as a Biotransformation Pathway

N-oxidation represents one of the metabolic routes for doxylamine in animal models. nih.govresearchgate.netiarc.frnih.gov This pathway involves the direct oxidation of the tertiary amine nitrogen atom in the doxylamine molecule, leading to the formation of this compound. In studies conducted on Fischer 344 rats, N-oxidation was identified as one of the metabolic pathways for doxylamine. iarc.frnih.govoup.comresearchgate.net Similarly, research in rhesus monkeys has shown that N-oxidation is a metabolic route for doxylamine, although it is considered a minor pathway in this species. nih.govresearchgate.net The biotransformation is understood to be mediated by hepatic cytochrome P-450 enzymes.

Incubation of doxylamine with isolated rat hepatocytes has been shown to generate this compound, among other metabolites, demonstrating the role of hepatic metabolism in its formation. nih.govoup.comresearchgate.net The use of mass spectrometry has been instrumental in the identification and characterization of this compound as a metabolite in these non-clinical systems. nih.govresearchgate.net

Co-occurrence with Other Doxylamine Metabolites

This compound does not appear in isolation; its presence is consistently reported alongside a suite of other doxylamine metabolites. The metabolic landscape of doxylamine is complex, with N-demethylation, ring hydroxylation, and side-chain cleavage occurring concurrently with N-oxidation.

In a study on the metabolism of [14C]-labeled doxylamine succinate (B1194679) in the rhesus monkey, the urinary metabolic profile revealed the presence of this compound along with several other metabolites. researchgate.netscience.gov The table below summarizes the quantitative findings from this study, illustrating the co-occurrence and relative abundance of these metabolites.

| Metabolite | Percentage of Administered Radiolabeled Dose in Urine |

| This compound | 1% |

| N-Desmethyldoxylamine | 20% |

| N,N-Didesmethyldoxylamine | 17% |

| Side-Chain Cleavage Products | 31% |

| Unchanged Doxylamine | 4% |

| Unknown Polar Metabolites | 8% |

This table is based on data from a study in rhesus monkeys and shows the percentage of the administered radiolabeled dose recovered in the urine as various metabolites. researchgate.netscience.gov

N-Desmethyldoxylamine is a primary metabolite of doxylamine, formed through the N-demethylation of the parent compound. It consistently co-occurs with this compound in non-clinical metabolic studies. iarc.frnih.govoup.com In rhesus monkeys, N-desmethyldoxylamine is a major metabolite, accounting for a significant portion of the administered dose. researchgate.netscience.gov Its formation is a key step in the sequential demethylation of doxylamine.

Following the formation of N-desmethyldoxylamine, a second demethylation step can occur, leading to the formation of N,N-Didesmethyldoxylamine. This secondary metabolite is also found in conjunction with this compound. iarc.frnih.govoup.com In the rhesus monkey model, N,N-didesmethyldoxylamine represents a substantial portion of the urinary metabolites. researchgate.netscience.gov

Aromatic hydroxylation is another pathway in doxylamine metabolism, resulting in ring-hydroxylated products. These metabolites have been identified alongside this compound in the urine of Fischer 344 rats. iarc.frnih.govoup.com These products are formed by the addition of a hydroxyl group to the phenyl or pyridinyl ring of the doxylamine molecule or its desmethyl metabolites. Mass spectrometry analysis has been used to characterize these hydroxylated metabolites. researchgate.netoup.com

Cleavage of the ether linkage or the aliphatic side chain of doxylamine results in the formation of side-chain cleavage products. These have been identified as significant metabolites co-occurring with this compound, particularly in the rhesus monkey. nih.gov Specific side-chain cleavage products identified in rhesus monkey urine include 2-[1-phenyl-1-(2-pyridinyl)ethoxy]acetic acid and 2-[1-phenyl-1-(2-pyridinyl)ethoxy]methanol. nih.gov In quantitative studies, these cleavage products collectively represent the largest fraction of the urinary metabolites in this species. researchgate.netscience.gov

In Vitro Enzymatic Kinetics and Reaction Mechanisms

The formation of this compound from its parent compound, doxylamine, is primarily a result of hepatic N-oxidation. This biotransformation is mediated by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies utilizing isolated rat hepatocytes have successfully demonstrated the generation of several doxylamine metabolites, including this compound. nih.gov

While the specific human CYP isozymes responsible for doxylamine N-oxidation are not definitively identified, research on similar tertiary amines and inhibitor studies provide valuable insights. For instance, the reduction of tertiary amine N-oxides, a class to which this compound belongs, is carried out by liver microsomal cytochrome P-450. Kinetic studies of this reduction process for compounds structurally similar to this compound, such as imipramine (B1671792) N-oxide, show a Michaelis-Menten constant (Km) of approximately 0.1 mM, indicating the substrate affinity for the enzyme. This enzymatic reduction is notably inhibited by carbon monoxide and oxygen, which suggests a mechanism involving direct electron transfer from the ferrous iron of the CYP enzyme.

Investigations into the role of another major drug-metabolizing enzyme family, the flavin-containing monooxygenases (FMOs), have been conducted. A study using pooled human liver microsomes (pHLM) that were heat-treated to inactivate FMOs found that N-oxygenation of doxylamine was not observed, suggesting that CYPs, rather than FMOs, are the primary catalysts for this reaction in humans. uni-saarland.de

Table 1: Enzymatic Kinetic Parameters for Tertiary Amine N-Oxide Reduction

| Compound Class | Enzyme System | Kinetic Parameter (Km) | Inhibitors | Proposed Mechanism |

|---|---|---|---|---|

| Tertiary Amine N-Oxides | Liver Microsomal CYP450 | ~0.1 mM | Carbon Monoxide, Oxygen | Direct electron transfer from CYP ferrous iron |

Comparative Metabolic Profiles Across In Vitro Models

The metabolism of doxylamine, and consequently the formation of this compound, exhibits significant variability across different species and can be influenced by the presence of enzyme inducers.

In vitro and in vivo studies have highlighted distinct metabolic pathways for doxylamine in rats and monkeys. In rats, N-oxidation is a significant metabolic route, alongside aromatic hydroxylation and ether cleavage. nih.goviarc.fr The presence of this compound as a notable metabolite in rat urine has been confirmed. nih.gov

Conversely, in the rhesus monkey, N-oxidation represents a minor pathway. nih.gov Studies have shown that this compound accounts for only about 1% of the administered dose found in the urine of rhesus monkeys and is notably absent from plasma samples. researchgate.nettoxicology.org The primary metabolic routes in monkeys are N-demethylation to form N-desmethyldoxylamine and N,N-didesmethyldoxylamine, and side-chain oxidation. researchgate.net Further differences are observed in the conjugation pathways; while N-acetyl conjugates of both N-desmethyl and N,N-didesmethyldoxylamine were found in rat urine, only the N-acetyl conjugate of N,N-didesmethyldoxylamine was detected in monkey urine. iarc.frnih.gov General comparative studies using hepatocytes have also indicated that rat hepatocytes possess a higher metabolic capacity for certain compounds compared to monkey hepatocytes. mdpi.com

Table 2: Comparative Metabolism of Doxylamine in Rat and Monkey

| Metabolic Pathway | Rat | Monkey |

|---|---|---|

| N-Oxidation | Significant Pathway | Minor Pathway (~1% of urinary metabolites) |

| N-Demethylation | Present | Major Pathway |

| Aromatic Hydroxylation | Present | Not a major pathway |

| Ether Cleavage | Present | Not a major pathway |

| Side-Chain Oxidation | Not a major pathway | Major Pathway |

| N-Acetyl Conjugation | N-desmethyl & N,N-didesmethyl metabolites | N,N-didesmethyl metabolite only |

The enzymatic pathways leading to this compound formation can be influenced by chemical inducers. Doxylamine itself has been shown to be a potent phenobarbital-type inducer of CYP enzymes in mice. nih.goviarc.fr This induction leads to a significant increase in liver microsomal enzyme activity, by as much as 2.6-fold, particularly affecting CYP2B enzymes and, to a lesser extent, CYP3A and CYP2A. nih.goviarc.fr As phenobarbital (B1680315) is a known inducer of enzymes like CYP3A4, its co-administration would be expected to enhance the metabolism of doxylamine, including the N-oxidation pathway. pdr.net

However, this inducing effect appears to be species-specific. In studies involving human male volunteers, repeated administration of doxylamine did not result in any significant evidence of enzyme induction. iarc.frnih.gov This lack of induction in humans suggests that the metabolic fate of doxylamine is less likely to be altered by auto-induction in clinical scenarios.

Environmental Biotransformation Mechanisms

Beyond in vivo metabolism, the fate of doxylamine and the formation of this compound are of interest in environmental contexts, particularly in aquatic systems.

Recent research has demonstrated the potential for microalgae to biodegrade pharmaceutical compounds. The green microalga Scenedesmus obliquus has been shown to effectively remove doxylamine from wastewater. frontiersin.orgfrontiersin.org Studies indicate a removal efficiency of 56%, which can be enhanced to 63% by the addition of bicarbonate. nih.govfrontiersin.org

Mechanistic studies involving transcriptomics and enzymatic inhibitors have identified specific enzymes within S. obliquus that are responsible for the transformation of doxylamine. A hydrolase, identified as CYP97C1, and a primary amine oxidase (TynA) have been shown to catalyze the conversion of doxylamine to this compound. researchgate.netresearchgate.netresearchgate.net Kinetic analyses of this biodegradation process have been performed, fitting the data to zero-order, first-order, and second-order reaction models to quantify the rate of removal under various conditions. nih.gov

**Table 3: Kinetic Parameters for Doxylamine Degradation by *Scenedesmus obliquus***

| Condition | Kinetic Model | Rate Constant (k, day⁻¹) | Half-life (T₁/₂, days) |

|---|---|---|---|

| Wastewater + Algae | Zero-Order | 0.057 | 9.30 |

| Wastewater + Algae + Bicarbonate | Zero-Order | 0.064 | 8.31 |

| Wastewater + Algae | First-Order | 0.12 | 5.56 |

| Wastewater + Algae + Bicarbonate | First-Order | 0.16 | 4.33 |

Data adapted from Xiong et al., 2020. nih.govfrontiersin.org

The degradation of doxylamine in the environment is also mediated by abiotic chemical reactions involving oxidative radicals. In the context of microalgal water treatment, the addition of bicarbonate has a dual effect. Not only does it stimulate biological activity, but it also reacts with hydrogen peroxide, which is naturally excreted by the microalgae, to generate highly reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH). researchgate.netresearchgate.net These radicals contribute significantly to the extracellular degradation of doxylamine. researchgate.netresearchgate.net

The hydroxyl radical is an extremely powerful oxidizing agent capable of reacting with a wide range of organic molecules. mdpi.com Its formation in environmental systems can be catalyzed by transition metal ions like iron (Fe²⁺) in what is known as the Fenton reaction. mdpi.com Similarly, superoxide radicals are also highly reactive. mdpi.com

In engineered water treatment systems, such as those using UV light and hydrogen peroxide (UV/H₂O₂), the generation of hydroxyl radicals is the primary mechanism for pollutant degradation. nih.gov However, the degradation of doxylamine through such advanced oxidation processes can lead to the formation of various byproducts. It has been observed that some of these degradation products, particularly those that have undergone hydroxylation, may exhibit an increased potential to form N-nitrosodimethylamine (NDMA), a probable human carcinogen, upon subsequent disinfection with chloramine. researchgate.netnih.gov This highlights the complexity of predicting the environmental fate of pharmaceuticals and the potential for transformation products to be of greater concern than the parent compound.

Chemical Stability and Degradation Pathways

Intrinsic Stability Characteristics

The stability of an N-oxide is largely dictated by the nature of the substituents on the nitrogen atom and the surrounding chemical environment. nih.gov Doxylamine (B195884) N-Oxide possesses both an aliphatic tertiary amine N-oxide and an aromatic (pyridine) N-oxide moiety, although the term often refers to oxidation at the aliphatic nitrogen. chemdad.comafricanjournalofbiomedicalresearch.com This dual character influences its stability profile.

Detailed experimental studies on the specific effects of temperature, pH, and light on Doxylamine N-Oxide are not extensively published. However, general knowledge of amine N-oxide chemistry allows for informed predictions.

Temperature: Amine N-oxides are generally stable at room temperature. nih.gov However, they can undergo thermal decomposition at elevated temperatures. For instance, aliphatic N-oxides may begin to decompose above 100°C, while more stable aromatic N-oxides can withstand temperatures up to approximately 150°C. nih.gov The presence of both functionalities in this compound suggests a complex thermal degradation profile. Most amine oxides undergo thermal decomposition between 90 and 200°C. atamankimya.com

pH: The stability of amine N-oxides can be pH-dependent. They are weak bases, and at acidic pH (typically below 5), they can be protonated to form more stable hydroxyammonium (B8646004) species. nih.gov The parent compound, Doxylamine, was found to be most susceptible to degradation under basic conditions in forced degradation studies. rjptonline.org This suggests that the N-oxide metabolite might also exhibit pH-dependent stability, although specific studies are required for confirmation.

Light: Photostability studies are a standard part of assessing a compound's intrinsic stability. Forced degradation studies on the parent drug, Doxylamine, showed it to be relatively stable under photolytic conditions. rjptonline.org A study on the UV treatment of Doxylamine indicated that it does degrade under UV-C radiation. researchgate.net The photostability of this compound itself has not been specifically detailed, but it is a potential degradation pathway that would be investigated in formal stability assessments.

The stability of an N-oxide bond is significantly influenced by whether the nitrogen atom is part of an aliphatic or aromatic system.

Aromatic N-Oxides: These are generally more stable than their aliphatic counterparts. nih.gov The stability of aromatic N-oxides, like pyridine (B92270) N-oxide, is attributed to resonance stabilization, where the negative charge on the oxygen can be delocalized throughout the aromatic ring. This results in a shorter, stronger N⁺–O⁻ bond. nih.gov The bond dissociation energies for pyridine N-oxides are typically in the range of 60–66 kcal/mol. mdpi.com

Aliphatic N-Oxides: These lack the resonance stabilization of aromatic N-oxides. Consequently, their N⁺–O⁻ bond is longer and weaker, making them more susceptible to reduction and thermal decomposition. nih.govatamankimya.com The N-O bond dissociation energy for trimethylamine (B31210) N-oxide is about 10-13.5 kcal/mol lower than that of pyridine N-oxide. mdpi.com

Doxylamine contains both a pyridine ring and an N,N-dimethylaminoethyl group, meaning N-oxidation can potentially occur at two different nitrogen atoms: the aromatic pyridine nitrogen (forming Doxylamine Pyridinyl N-oxide) and the aliphatic tertiary amine nitrogen (forming Doxylamine Ethylamine (B1201723) N-oxide). africanjournalofbiomedicalresearch.com The aliphatic N-oxide is generally considered less stable and more prone to chemical reactions like reduction back to the parent amine. nih.govatamankimya.com

| Feature | Aliphatic N-Oxides (e.g., Trimethylamine N-Oxide) | Aromatic N-Oxides (e.g., Pyridine N-Oxide) |

| Relative Stability | Less stable | More stable nih.gov |

| N-O Bond | Longer, weaker bond mdpi.com | Shorter, stronger bond due to resonance nih.gov |

| Reactivity | More easily reduced nih.gov | More resistant to reduction atamankimya.com |

| Thermal Stability | Decompose at lower temperatures (e.g., >100°C) nih.gov | Decompose at higher temperatures (e.g., >150°C) nih.gov |

| Common Reactions | Cope elimination, Meisenheimer rearrangement nih.gov | Less prone to rearrangement nih.gov |

Identification of Degradation Products

Forced degradation studies are essential for identifying potential degradation products. While specific studies on this compound are scarce, studies on the parent compound, Doxylamine, provide insight into potential related substances. During forced degradation of Doxylamine succinate (B1194679), several impurities were identified, including Doxylamine pyridinyl N-oxide and Doxylamine ethylamine N-oxide . africanjournalofbiomedicalresearch.com

The most common degradation pathway for a tertiary amine N-oxide is reduction back to the corresponding tertiary amine. atamankimya.com Therefore, a primary degradation product of this compound would be Doxylamine .

Other potential degradation products could arise from reactions such as:

Cope Elimination: This reaction can occur in aliphatic N-oxides with a β-hydrogen, leading to an alkene and a hydroxylamine.

Meisenheimer Rearrangement: This is a potential pathway for N-oxides with allylic or benzylic groups. nih.gov

A study on the degradation of Doxylamine during UV and UV/H₂O₂ treatment identified twenty-one different degradation by-products, indicating that complex degradation pathways can occur under oxidative stress. researchgate.net

Methodologies for Stability Assessment

Assessing the chemical stability of a pharmaceutical compound or its metabolites is a critical process guided by international standards.

Accelerated stability studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are used to predict the shelf-life of a substance by exposing it to elevated stress conditions. nih.gov These studies typically involve storing the compound at high temperatures and humidity levels (e.g., 40°C and 75% relative humidity). nih.govjapsonline.com The rate of degradation at these accelerated conditions is then used to estimate the long-term stability under recommended storage conditions. japsonline.com During such studies, care must be taken to avoid introducing artifacts; for example, using saturated sodium nitrite (B80452) solutions to control humidity has been shown to cause artifactual N-nitrosation of some amine drugs. nih.gov

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients. researchgate.net

Methodology: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV or mass spectrometry (MS) detection, is the most common technique for developing SIMs. africanjournalofbiomedicalresearch.comjapsonline.comresearchgate.net These methods are designed to separate the parent compound from all potential degradation products.

Forced Degradation: To develop and validate a SIM, the compound is subjected to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light. researchgate.netd-nb.info This intentionally produces degradation products.

Validation: The method is then validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com For example, a stability-indicating RP-HPLC method was developed for Doxylamine succinate and its related substances, which could separate the main compound from impurities like Doxylamine pyridinyl N-oxide and Doxylamine ethylamine N-oxide within a 30-minute run time. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com

Impurity Profiling and Quality Control in Chemical Synthesis and Products

Doxylamine (B195884) N-Oxide as a Process-Related Impurity

Doxylamine N-Oxide is recognized as a significant process-related impurity and a major metabolite of doxylamine. Its formation can occur during the synthesis of the active pharmaceutical ingredient (API) or as a degradant in the final drug product.

Quantification and Specification in Doxylamine Formulations

Regulatory bodies and pharmacopeias establish strict limits for impurities in pharmaceutical formulations. The United States Pharmacopeia (USP) specifies a limit for Doxylamine Pyridinyl N-Oxide in Doxylamine Succinate (B1194679) to be not more than 0.10%. spectrumrx.com Similarly, another N-oxide impurity, Doxylamine Ethylamine (B1201723) N-Oxide, is also controlled at a limit of 0.10%. spectrumrx.com A certificate of analysis for a batch of Doxylamine Succinate, USP, indicated that the levels of Doxylamine Pyridinyl N-Oxide and Doxylamine Ethylamine N-Oxide were 0.00% and less than 0.05%, respectively, well within the specified limits. sigmaaldrich.cn

High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the quantification of these impurities. impactfactor.orgd-nb.info A validated stability-indicating RP-HPLC method can be used for the simultaneous determination of doxylamine succinate and its related substances, including N-oxides. africanjournalofbiomedicalresearch.comresearchgate.net These methods are crucial for routine quality control analysis to ensure that the levels of impurities remain within the accepted specifications throughout the product's shelf life. impactfactor.org

Regulatory Aspects of Impurity Control

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in drug substances and products. These guidelines, often harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), necessitate the identification, reporting, and toxicological qualification of impurities. The presence of impurities can affect the safety and efficacy of the final drug product. ontosight.ai Therefore, robust analytical methods and control strategies are essential to ensure product quality and patient safety. The USP provides monographs and reference standards for doxylamine and its impurities to aid manufacturers in meeting these regulatory requirements. ontosight.aiusp.org

Identification of Related Substances and Degradants

Beyond this compound, several other related substances and degradants can be present in doxylamine formulations. These impurities can arise from the synthetic route, degradation of the API, or interactions with excipients.

Doxylamine Di-N-Oxide

Doxylamine Di-N-Oxide is another potential N-oxide impurity. veeprho.comclearsynth.comnih.gov The USP sets a limit of not more than 0.10% for Doxylamine Dioxide (another name for Doxylamine Di-N-Oxide) in Doxylamine Succinate. spectrumrx.com A certificate of analysis for a specific lot of Doxylamine Succinate, USP, showed the level of Doxylamine Dioxide to be 0.00%. sigmaaldrich.cn

Other N-Oxide Isomers and Derivatives

The formation of N-oxide isomers is a possibility in the synthesis and degradation of doxylamine. For instance, Doxylamine Pyridine-4-yl Isomer is a known impurity. synzeal.com While not an N-oxide itself, its presence indicates potential variations in the pyridine (B92270) ring position during synthesis, which could also lead to different N-oxide isomers. The potential for various N-oxide derivatives underscores the importance of comprehensive analytical methods capable of separating and identifying these closely related compounds. google.com

Non-Oxide Related Impurities

Several non-oxide impurities are also monitored in doxylamine formulations. These include:

Doxylamine Alcohol: Also known as 1-Phenyl-1-(pyridin-2-yl)ethanol, this is a significant impurity in the synthesis of doxylamine. ontosight.aisynzeal.comnih.gov The USP limit for Doxylamine Alcohol in Doxylamine Succinate is 0.15%. spectrumrx.com A certificate of analysis reported its level at 0.00% in a tested batch. sigmaaldrich.cn

Doxylamine Ethylamine N-Oxide: As mentioned earlier, this is a specified impurity with a USP limit of 0.10%. spectrumrx.compharmaffiliates.comindiamart.com

The table below summarizes the USP limits for various impurities in Doxylamine Succinate and provides an example of reported levels from a certificate of analysis.

| Impurity Name | USP Limit (%) | Reported Level (%) |

| Doxylamine Pyridinyl N-Oxide | ≤ 0.10 | 0.00 sigmaaldrich.cn |

| Doxylamine Dioxide | ≤ 0.10 | 0.00 sigmaaldrich.cn |

| Doxylamine Ethylamine N-Oxide | ≤ 0.10 | < 0.05 sigmaaldrich.cn |

| Doxylamine Alcohol | ≤ 0.15 | 0.00 sigmaaldrich.cn |

| Doxylamine Pyridine-4-yl Isomer | ≤ 0.15 | < 0.05 sigmaaldrich.cn |

| 2-Benzoylpyridine | ≤ 0.15 | 0.00 sigmaaldrich.cn |

| Any Unspecified Impurity | ≤ 0.10 | < 0.05 sigmaaldrich.cn |

| Total Impurities | ≤ 1.0 | 0.1 sigmaaldrich.cn |

Analytical Method Validation for Impurity Determination

The validation of analytical methods is a critical aspect of quality control in pharmaceutical manufacturing. For this compound, ensuring that analytical procedures can accurately and reliably detect and quantify impurities is paramount for the safety and efficacy of the final drug product. Method validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). africanjournalofbiomedicalresearch.com The validation process for methods used to determine impurities in Doxylamine and its related substances, including this compound, encompasses several key parameters. africanjournalofbiomedicalresearch.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) are common techniques employed for this purpose. africanjournalofbiomedicalresearch.com These methods are often coupled with detectors like Diode-Array Detectors (DAD) or mass spectrometers (MS) for enhanced sensitivity and specificity. africanjournalofbiomedicalresearch.comnih.gov The goal is to develop a stability-indicating method that can separate the active pharmaceutical ingredient (API) from any potential impurities and degradation products that might arise during synthesis or upon storage. africanjournalofbiomedicalresearch.comd-nb.info

Accuracy and Precision of Impurity Quantification

Accuracy and precision are fundamental to a validated analytical method, ensuring that the measured value of an impurity is close to the true value and that repeated measurements are consistent.

Accuracy is typically assessed by determining the recovery of a known amount of impurity spiked into a sample matrix. For impurities related to Doxylamine, including various N-Oxide forms, accuracy studies have been performed at different concentration levels. africanjournalofbiomedicalresearch.comresearchgate.net For instance, in a validated RP-HPLC method for Doxylamine succinate and its related compounds, the accuracy of quantifying Doxylamine pyridinyl N-Oxide was evaluated by spiking the impurity at different levels. The percentage recovery was then calculated to confirm the method's accuracy. africanjournalofbiomedicalresearch.com Satisfactory recovery values, typically within a range of 80-120%, demonstrate the method's ability to provide accurate results. researchgate.net

Precision of an analytical method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). This is determined by analyzing multiple samples of a homogeneous mixture and is expressed as the relative standard deviation (%RSD). For the quantification of Doxylamine-related impurities, precision studies involve repeated analyses of samples spiked with impurities like Doxylamine pyridinyl N-Oxide and Doxylamine Di-Oxide. africanjournalofbiomedicalresearch.com Low %RSD values indicate a high degree of precision.

The limit of detection (LOD) and limit of quantitation (LOQ) are also crucial parameters. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net For a sensitive RP-HPLC method, the LOQ for Doxylamine pyridinyl N-Oxide was found to be approximately 0.16 ppm, with acceptable recovery at this level, demonstrating the method's capability to quantify the impurity at very low concentrations. researchgate.net

Table 1: Accuracy Data for Doxylamine Pyridinyl N-Oxide Quantification This table presents recovery data from a validated RP-HPLC method, demonstrating the accuracy of the method for quantifying the Doxylamine pyridinyl N-Oxide impurity.

| Accuracy Level | Amount Added (ppm) | Amount Found (ppm) | % Recovery |

| 50% | 0.65 | 0.73 | 113.4% |

| 50% | 0.65 | 0.75 | 115.6% |

| 50% | 0.65 | 0.76 | 116.9% |

| Data adapted from a study on a validated stability-indicating RP-HPLC technique. africanjournalofbiomedicalresearch.com |

Table 2: Accuracy at Limit of Quantitation (LOQ) for Doxylamine-Related Impurities This table shows the accuracy of the analytical method for various impurities at the LOQ level, confirming the method's sensitivity and accuracy at low concentrations. researchgate.net

| Analyte Name | Amount Added (ppm) | Amount Found (ppm) | % Recovery |

| Doxylamine Pyridinyl N-Oxide | 0.15 | 0.13 | 88.2% |

| Doxylamine Pyridinyl N-Oxide | 0.15 | 0.14 | 93.4% |

| Doxylamine Pyridinyl N-Oxide | 0.15 | 0.14 | 97.2% |

| Doxylamine Di-Oxide | 0.14 | 0.13 | 95.6% |

| Doxylamine Di-Oxide | 0.14 | 0.14 | 101.4% |

| Doxylamine Di-Oxide | 0.14 | 0.13 | 90.3% |

| Data derived from a validation study of an RP-HPLC method for Doxylamine succinate and its impurities. researchgate.net |

Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. japtronline.com In the context of this compound impurity profiling, the analytical method must be able to distinguish the N-oxide impurity from the parent Doxylamine molecule and other related substances like Doxylamine Di-Oxide or N-desmethyldoxylamine. africanjournalofbiomedicalresearch.comnih.gov

This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. africanjournalofbiomedicalresearch.comd-nb.info The resulting chromatograms should show that the degradation product peaks are well-resolved from the main analyte peak and from each other. d-nb.info For example, in the development of a stability-indicating RP-HPLC method, the optimization of chromatographic conditions, such as mobile phase composition (e.g., methanol (B129727) and phosphate (B84403) buffer), flow rate, and column type (e.g., C8 or C18), is crucial to achieve the necessary selectivity for all relevant peaks. africanjournalofbiomedicalresearch.com

Selectivity refers to the ability of the method to differentiate and quantify the analyte in a complex mixture. When analyzing this compound in pharmaceutical formulations or biological samples, the method must not be affected by excipients or endogenous components in the matrix. africanjournalofbiomedicalresearch.comjaptronline.com The use of highly selective analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an advantage. nih.gov LC-MS/MS can confirm the identity of impurities through their specific mass-to-charge ratios and fragmentation patterns, offering a higher degree of confidence in the results. nih.gov The absence of interfering peaks at the retention time of the analyte in chromatograms of blank and placebo samples confirms the method's specificity and selectivity. japtronline.com

Advanced Research Topics and Future Directions

Theoretical and Computational Chemistry

Theoretical and computational chemistry provides invaluable tools for understanding the intrinsic properties and reactive nature of Doxylamine (B195884) N-Oxide at a molecular level. These approaches allow for the investigation of mechanisms and properties that are often difficult to probe through experimental means alone.

The biotransformation of doxylamine to Doxylamine N-Oxide is primarily mediated by cytochrome P450 enzymes in the liver. wikipedia.org Molecular modeling is crucial for elucidating the precise mechanisms of this N-oxidation reaction. While specific models for doxylamine are not extensively published, the principles are well-established from studies on similar amine oxidations.

Researchers utilize quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods to model the reaction at the enzyme's active site. These models can map the potential energy surface of the reaction, identifying the transition states and intermediates involved. For instance, studies on the oxidation of hydroxylamines and other nitrogen-based molecules using ab initio molecular orbital (MO) calculations have verified pathways initiated by hydrogen elimination or the coordination of a hydroxyl group. scispace.com Such computational approaches could be applied to doxylamine to determine the activation energies and reaction kinetics of its N-oxidation, providing a detailed understanding of how enzymes like CYP2D6, CYP1A2, and CYP2C9 catalyze this specific transformation. wikipedia.org

The N-oxide functional group is characterized by a highly polar, dative N⁺–O⁻ bond, which dictates the compound's chemical behavior. nih.gov Computational studies are essential for quantifying the properties of this bond in this compound. Density functional theory (DFT) is a common method for this analysis, with various functionals like B3LYP, B3PW91, and M06 being employed to calculate key parameters. nih.govresearchgate.net

A primary focus of such analysis is the N-O bond dissociation enthalpy (BDE), which is a measure of the bond's strength and a predictor of its reactivity. nih.gov For N-oxides, the BDE is influenced by the nature of the substituents on the nitrogen atom. nih.gov Computational models have been used to compare the BDE of pyridine (B92270) N-oxide (PNO), relevant to the pyridine moiety in doxylamine, with that of aliphatic N-oxides like trimethylamine (B31210) N-oxide (TMAO). nih.govresearchgate.net These studies indicate that the aromatic system in PNO leads to a higher BDE compared to simple aliphatic amine oxides, a finding that is consistent with its shorter N-O bond length and higher infrared stretching frequency. nih.gov This type of analysis helps predict the stability of this compound and its propensity to participate in reactions such as deoxygenation.

Table 1: Comparison of Calculated N-O Bond Dissociation Enthalpies (BDEs) for Model N-Oxides

| Computational Model | Pyridine N-Oxide (PNO) BDE (kcal/mol) | Trimethylamine N-Oxide (TMAO) BDE (kcal/mol) | Predicted BDE Difference (PNO - TMAO) (kcal/mol) |

|---|---|---|---|

| HF 6-31G | ~53.2 | ~51.2 | ~2.0 |

| B3LYP/6-31G | ~61.8 | ~51.5 | ~10.3 |

| B3PW91/6-31G* | ~63.8 | ~53.2 | ~10.6 |

| M06/6-311G+(d,p) | ~67.7 | ~53.7 | ~14.0 |

Data derived from computational studies on amine N-oxides. nih.govresearchgate.net The values illustrate how different computational models predict the relative strengths of the N-O bond in aromatic versus aliphatic N-oxides, which are structural components of this compound.

Synthetic Biology and Biocatalysis Applications

Harnessing biological systems for chemical synthesis offers a green and highly selective alternative to traditional chemical methods. The production of this compound is an area where synthetic biology and biocatalysis show significant promise.

The natural biotransformation of doxylamine involves enzymes that can be repurposed as biocatalysts. wikipedia.orgnih.gov Key enzyme families for this purpose include cytochrome P450 monooxygenases (P450s) and flavin-dependent monooxygenases (FMOs), which are known to catalyze oxidative reactions. nih.gov Since P450 enzymes are responsible for the in vivo N-oxidation of doxylamine, they are prime candidates for engineering. wikipedia.org

Protein engineering techniques, such as site-directed mutagenesis and directed evolution, can be used to modify these enzymes. The goal is to create variants with improved characteristics for industrial applications, including enhanced catalytic activity towards doxylamine, increased stability in process conditions, and refined substrate specificity to minimize the formation of byproducts. While the application of oxygenating biocatalysts has been widely explored for C-H hydroxylation, the same principles are applicable to N-oxidation, paving the way for the development of bespoke enzymes for the efficient synthesis of this compound. nih.gov

Controlled synthesis of this compound can be achieved through biotransformation, utilizing either whole microbial cells or isolated, engineered enzymes. This approach leverages the inherent selectivity of biological catalysts to perform the specific N-oxidation of the parent doxylamine molecule under mild reaction conditions.

The process involves incubating doxylamine with a biological system (e.g., a recombinant strain of E. coli or yeast expressing an engineered P450 enzyme) that facilitates its conversion to the N-oxide form. The identification of metabolites from human urine after doxylamine administration confirms that biological systems are capable of carrying out transformations on the molecule, including dealkylation and ether cleavage, in addition to N-oxidation. nih.gov By optimizing the specific enzymatic pathway leading to N-oxidation and expressing it in a suitable microbial host, a scalable and sustainable manufacturing process for this compound could be developed.

Emerging Analytical Techniques and Hyphenated Methods

The accurate detection and characterization of this compound, particularly in complex biological matrices, requires sophisticated analytical techniques. A significant challenge is distinguishing the N-oxide from its structural isomers, such as hydroxylated metabolites. Hyphenated analytical methods, which couple separation techniques with powerful detection technologies, are indispensable for this purpose. saspublishers.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern metabolite analysis. ijnrd.org For this compound, specific LC-MS/MS methods have been developed. nih.gov A key innovation lies in the use of different ionization sources to generate diagnostic information. For example, while electrospray ionization (ESI) is gentle, atmospheric pressure chemical ionization (APCI) can induce specific in-source fragmentation. Critically, N-oxides often produce a characteristic neutral loss of oxygen ([M+H-O]⁺ ion) under APCI-MS conditions, a feature not typically observed for hydroxylated isomers, thus allowing for their unambiguous differentiation. nih.gov Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of the metabolite ions. nih.govnih.gov

Table 2: Application of Hyphenated Analytical Techniques for this compound

| Technique | Principle | Specific Application to this compound |

|---|---|---|

| HPLC-ESI-MS/MS | High-performance liquid chromatography separation followed by soft ionization (ESI) and tandem mass spectrometry. nih.gov | Provides molecular weight information and characteristic fragmentation patterns for structural elucidation. Differentiates metabolites based on retention time and fragmentation. nih.govnih.gov |

| LC-APCI-MS | Liquid chromatography separation with atmospheric pressure chemical ionization mass spectrometry. nih.gov | Diagnostic for N-oxides. Can generate a specific [M+H-O]⁺ ion not seen with hydroxylated isomers, allowing for clear differentiation. nih.gov |

| TSP/MS/MS | Thermospray ionization mass spectrometry provides (M+H)⁺ ions for metabolites, with tandem MS offering characteristic fragment ions. nih.gov | Has been successfully used for the analysis of synthetic and biologically derived this compound. nih.gov |

| LC-NMR | Couples the separation power of LC with the detailed structural information from Nuclear Magnetic Resonance spectroscopy. saspublishers.com | Provides unambiguous structural identification of isolated metabolites, confirming the site of oxidation without reliance on fragmentation patterns. |

Structure-Reactivity Relationship Studies of Amine N-Oxides in Chemical Systems

Impact of N-Oxide Functional Group on Chemical Reactivity

The N-oxide functional group, characterized by a dative bond between nitrogen and oxygen (R₃N⁺-O⁻), imparts significant polarity to the molecule. wikipedia.orgstudy.com This high polarity influences the solubility of amine N-oxides, making smaller molecules particularly hydrophilic with good water solubility and poor solubility in nonpolar organic solvents. wikipedia.org The nitrogen atom in an amine N-oxide is tetracoordinate, and the N-O bond is best described as a single bond with a bond order slightly greater than one. thieme-connect.denih.gov

The oxygen atom of the N-oxide group is a potent electron donor, a characteristic that is evident in its ability to form strong hydrogen bonds with donor species like alcohols, amides, and acids. thieme-connect.de This electron-donating nature also allows amine N-oxides to react with electrophiles. For instance, they can undergo O-alkylation when treated with alkyl halides. wikipedia.orgstudy.com

The reactivity of the N-oxide group is also demonstrated in several characteristic reactions:

Pyrolytic Elimination (Cope Reaction): When heated, amine oxides with a β-hydrogen can undergo a syn-elimination reaction to form an alkene and a hydroxylamine. wikipedia.orgstudy.comalfa-chemistry.com This reaction typically requires temperatures between 150-200 °C. wikipedia.orgstudy.com

Rearrangement Reactions: Certain N-oxides can undergo rearrangements. The Meisenheimer rearrangement involves the migration of an alkyl group from the nitrogen to the oxygen, forming an alkoxylamine. wikipedia.org The Polonovski reaction occurs when a tertiary N-oxide is treated with acetic anhydride, leading to the formation of an acetamide and an aldehyde. wikipedia.org

Reduction: The N-oxide group can be readily reduced to the corresponding tertiary amine. wikipedia.org This transformation highlights the role of amine N-oxides as potential intermediates in chemical synthesis.

The stability of amine N-oxides can be influenced by the structure of the parent amine. While many are stable at room temperature, the presence of certain functional groups, such as allylic or propargylic substituents, can facilitate rearrangements. thieme-connect.de

Redox Properties and Potential as Chemical Reactants or Intermediates

The N-oxide functionality confers distinct redox properties upon the molecule. Amine N-oxides can act as oxidizing agents, a property that has been extensively utilized in organic synthesis. alfa-chemistry.com For example, N-methylmorpholine-N-oxide (NMO) is a well-known stoichiometric oxidant used in various oxidation reactions, including osmium-catalyzed dihydroxylations. alfa-chemistry.com The ability of the N-oxide to transfer its oxygen atom to other substrates is a key feature of its oxidizing capability.

Conversely, the reduction of the N-oxide to the parent amine is a common transformation. wikipedia.org This redox duality allows amine N-oxides to serve as intermediates in chemical processes, where the N-oxide is formed to achieve a specific transformation and then subsequently removed.

In the context of this compound, it is a metabolite of the parent drug Doxylamine. chemicalbook.com This biological transformation from the tertiary amine to the N-oxide is an oxidative process. While specific studies on the redox reactions of this compound in chemical systems are not extensively detailed in the provided search results, its general behavior can be inferred from the known properties of amine N-oxides. It can be expected to be reducible back to Doxylamine and potentially act as an oxygen donor under certain conditions.

The table below summarizes the key reactions and properties associated with the N-oxide functional group, which are applicable to this compound.

| Property/Reaction | Description | General Conditions | Products |

| Polarity | The N⁺-O⁻ bond creates a significant dipole moment. | N/A | High water solubility for small molecules. |

| Basicity | Weaker bases than the corresponding tertiary amines. | Acidic pH | Forms cationic hydroxylamines (R₃N⁺-OH). |

| Pyrolytic Elimination (Cope Reaction) | Syn-elimination of a β-hydrogen and the N-oxide group. | Heating (150-200 °C) | Alkene and hydroxylamine. |

| Reduction | The N-oxide is reduced to the tertiary amine. | Reducing agents | Tertiary amine. |

| O-Alkylation | The oxygen atom acts as a nucleophile. | Alkyl halides | O-alkylated product. |

| Oxidizing Agent | Can donate its oxygen atom to a substrate. | Often with a metal catalyst | Oxidized substrate and the corresponding tertiary amine. |

Q & A

How can researchers design experiments to assess the metabolic stability of Doxylamine N-Oxide in hepatic models?

Methodological Answer:

To evaluate metabolic stability, use in vitro hepatic models such as human hepatocellular carcinoma cell lines (e.g., HepG2 or Huh7) or primary hepatocytes. These systems allow measurement of metabolite formation (e.g., demethylated products) via LC-MS/MS. Key parameters include:

- Incubation conditions : Optimize substrate concentration (e.g., 1–10 µM) in culture media.

- Time-course analysis : Collect samples at 0, 30, 60, and 120 minutes to quantify degradation rates.

- Enzyme inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to identify metabolic pathways.

Reference the use of similar models for sorafenib N-oxide transport studies .

What methodological approaches are recommended for resolving contradictions in mutagenicity data of aromatic N-oxides like this compound?

Methodological Answer:

Apply structure–activity relationship (SAR) fingerprint analysis to identify structural alerts linked to mutagenicity. Steps include:

- Substructure searching : Use predefined aromatic N-oxide motifs (e.g., pyridinyl or benzyl groups) to classify compounds.

- Data integration : Cross-reference proprietary and public mutagenicity databases (e.g., Ames test results).

- Mechanistic validation : Perform in vitro assays (e.g., bacterial reverse mutation assay) under metabolic activation (S9 fraction) to confirm SAR predictions.

This approach was validated for aromatic N-oxides in a 2019 Mutagenesis study .

What are the best practices for synthesizing and characterizing this compound to ensure purity for research applications?

Methodological Answer:

- Synthesis : Oxidize doxylamine using hydrogen peroxide or meta-chloroperbenzoic acid in anhydrous dichloromethane. Monitor reaction progress via TLC.

- Purification : Use column chromatography (silica gel, methanol:chloroform gradient) or recrystallization (ethanol/water).

- Characterization : Validate purity (>98%) via:

How do physicochemical properties of this compound influence its transport mechanisms in cellular uptake studies?

Methodological Answer:

Key properties include logP (predicted ~1.5), polar surface area (~35 Ų), and ionization state (zwitterionic at physiological pH). Experimental strategies: